molecular formula C7H11ClN2 B595590 4,5,6,7-Tetrahydro-1H-indazole hydrochloride CAS No. 18161-11-0

4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Cat. No. B595590
CAS RN: 18161-11-0
M. Wt: 158.629
InChI Key: MRWXPAPXTKTTMR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a chemical compound with the molecular formula C7H11ClN2 . It has a molecular weight of 158.63 g/mol . The IUPAC name for this compound is 4,5,6,7-tetrahydro-1H-indazole;hydrochloride .


Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride can be represented by the canonical SMILES string: C1CCC2=C(C1)C=NN2.Cl . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .


Chemical Reactions Analysis

The mechanism of the second step in the synthesis of 4,5,6,7-1H-indazoles was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical And Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 0 . The Exact Mass of the compound is 158.0610761 g/mol . The Topological Polar Surface Area of the compound is 28.7 Ų .

Future Directions

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for the synthesis of potent HNE inhibitors that could be useful in the development of new therapeutics for treating diseases involving excessive HNE activity .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)5-8-9-7;/h5H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWXPAPXTKTTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681466
Record name 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-indazole hydrochloride

CAS RN

18161-11-0
Record name 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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